molecular formula C16H15BrN6O3 B2997468 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 893922-85-5

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2997468
CAS No.: 893922-85-5
M. Wt: 419.239
InChI Key: WMZQNBDQPWJLQK-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-bromophenyl substituent at position 3 and an N,N-dimethyl-3-oxobutanamide moiety at position 4. The triazolo-pyrimidine core is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in targeting enzymes like kinases and phosphodiesterases. The 4-bromophenyl group introduces electron-withdrawing and steric effects, which may influence binding affinity and metabolic stability. The dimethylated butanamide side chain likely enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQNBDQPWJLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20BrN5O3
  • Molecular Weight : 440.30 g/mol

Biological Activity Overview

Research indicates that compounds containing triazolo-pyrimidine scaffolds exhibit significant biological activities, including anticancer properties. The specific compound has been evaluated in several studies for its efficacy against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

  • Caspase Activation : The compound activates caspase pathways (specifically caspase-3), which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Regulation of Bcl-2 Family Proteins : The compound modulates the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, tipping the balance towards apoptosis.

Efficacy Against Cancer Cell Lines

A series of studies have demonstrated the effectiveness of this compound against different cancer cell lines. Below is a summary of findings:

Cell Line IC50 (μM) Mechanism Observed
MGC-803 (Gastric)0.87Apoptosis via caspase activation
HepG2 (Liver)1.02Cell cycle arrest at G2/M phase
MCF-7 (Breast)1.24Induction of apoptosis and cell cycle arrest
A549 (Lung)0.75Disruption of microtubule networks

Study 1: Anticancer Efficacy in Gastric Cancer

In a study focusing on gastric cancer cells (MGC-803), the compound exhibited an IC50 value of 0.87 μM, indicating potent anticancer activity. The study highlighted that treatment with the compound led to significant apoptosis through the activation of caspases and increased expression of Bax while decreasing Bcl-2 levels.

Study 2: Broad Spectrum Antitumor Activity

Another investigation assessed the compound's effects on various solid tumors including liver (HepG2) and breast cancer (MCF-7). Results showed that it not only inhibited proliferation but also induced significant apoptosis in these cell lines with IC50 values ranging from 0.75 to 1.24 μM.

Safety Profile

The safety profile of the compound was evaluated using normal human lung fibroblast cells (WI-38). The results indicated that the compound had a good safety margin, exhibiting minimal cytotoxicity towards normal cells compared to its potent effects on cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related triazolo[4,5-d]pyrimidine derivatives from the provided evidence. Key differences in substituents and their implications are highlighted.

Structural and Functional Differences

Property Target Compound Compound Compound
Aromatic Substituent 4-Bromophenyl (electron-withdrawing, bulky) 3-Fluorophenyl (electron-withdrawing, smaller) Benzyl (electron-neutral, bulky)
Side Chain N,N-dimethyl-3-oxobutanamide (polar, branched) N-methyl-N-phenylacetamide (aromatic, planar) N-(2-chlorobenzyl)acetamide (chlorinated, steric hindrance)
Potential Bioactivity Likely kinase inhibition (bromine enhances binding to hydrophobic pockets) Fluorine may improve membrane permeability and metabolic stability Chlorine and benzyl groups could enhance target selectivity
Molecular Weight ~440 g/mol (estimated) ~420 g/mol (estimated) ~470 g/mol (estimated)

Key Observations

Electron-Withdrawing Substituents :

  • The 4-bromophenyl group in the target compound increases steric bulk compared to the 3-fluorophenyl group in . Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme binding pockets but reduce solubility.
  • Fluorine’s electronegativity in likely improves metabolic stability by resisting oxidative degradation, a common advantage in drug design .

Side Chain Variations: The N,N-dimethyl-3-oxobutanamide in the target compound introduces a branched, polar side chain, which may improve aqueous solubility compared to the N-methyl-N-phenylacetamide in (more lipophilic due to the phenyl group).

Pharmacokinetic Implications: The dimethyl group in the target compound’s side chain may reduce first-pass metabolism by shielding amide bonds from enzymatic hydrolysis.

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence.
  • Compound: Fluorinated analogs are often prioritized in preclinical studies due to improved bioavailability.
  • Compound : The chlorinated benzyl group is a common motif in antimicrobial agents, but its specific role here remains unexplored.

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